
Pyrrolidin-2-ylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H13ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of pyrrolidin-2-ylmethanamine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, amides, nitriles, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pyrrolidin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of pyrrolidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparaison Avec Des Composés Similaires
- Pyrrolidine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: Pyrrolidin-2-ylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of the methanamine group, which imparts distinct chemical and biological properties. Compared to other pyrrolidine derivatives, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H13ClN2 |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
pyrrolidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H |
Clé InChI |
DELRTTITBGHPRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
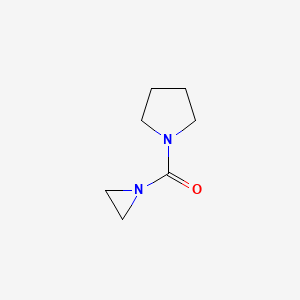

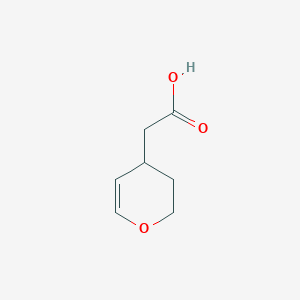
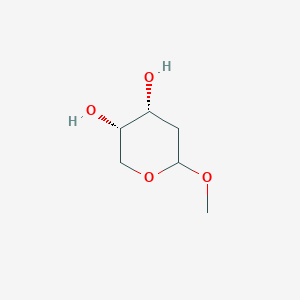
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
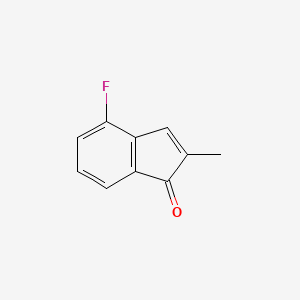
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
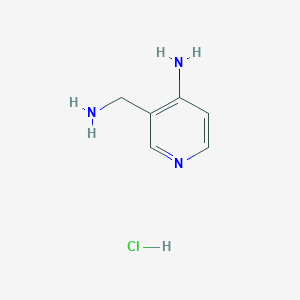
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

